Desmethyldoxepin hydrochloride, specifically the (E)-isomer, is a significant organic compound primarily recognized as the active metabolite of the tricyclic antidepressant doxepin. This compound is also referred to as Nordoxepin and has garnered attention for its pharmacological properties, particularly its role in enhancing the antidepressant effects of doxepin. The chemical formula for desmethyldoxepin hydrochloride is , and it is classified within the category of tricyclic antidepressants.
Desmethyldoxepin hydrochloride is derived from doxepin through metabolic processes primarily facilitated by cytochrome P450 enzymes, particularly CYP2C19. This compound exhibits a more potent norepinephrine reuptake inhibition compared to its parent compound, making it a subject of interest in pharmacological research. It belongs to the broader classification of tricyclic antidepressants, which are known for their effectiveness in treating depression and anxiety disorders.
The synthesis of desmethyldoxepin hydrochloride involves several key steps that enhance efficiency and yield:
This method is notable for its relatively short reaction time (not exceeding six hours) and high product purity and yield.
Desmethyldoxepin hydrochloride has a distinct molecular structure characterized by its specific arrangement of atoms:
The structural representation can be visualized using SMILES notation: CC(C(=O)N(C)C1=CC=CC=C1)C(C)C(C(=O)N(C)C1=CC=CC=C1)C(C)C(=O)N(C)C1=CC=CC=C1
.
Desmethyldoxepin undergoes various chemical reactions that are crucial for its pharmacological activity:
The mechanism of action for desmethyldoxepin hydrochloride primarily involves:
Desmethyldoxepin hydrochloride exhibits several notable physical and chemical properties:
Relevant data includes:
Desmethyldoxepin hydrochloride has various applications within scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2